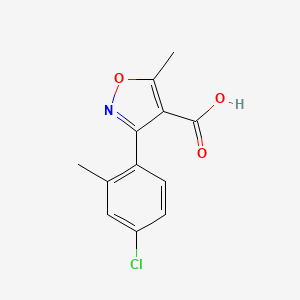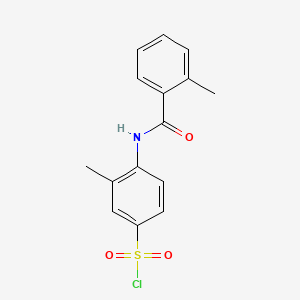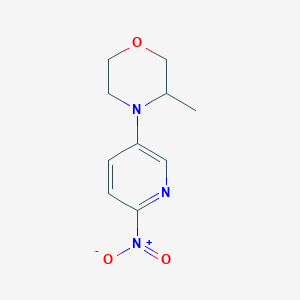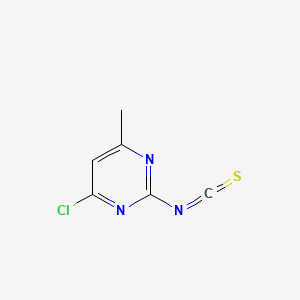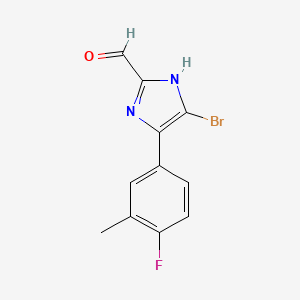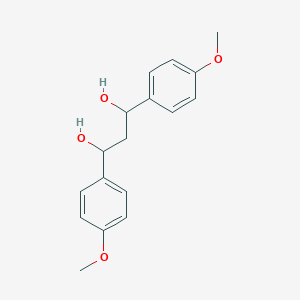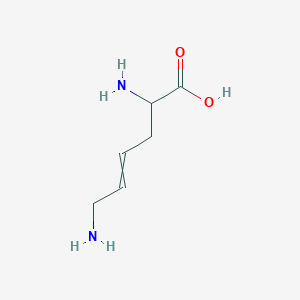
2,6-Diaminohex-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diaminohex-4-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of two amino groups attached to a hexenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diaminohex-4-enoic acid typically involves the reaction of N-(4-chloro-2-butynyl)phthalimide with the sodium salt of ethyl acetamidomalonate. This reaction is followed by a two-step hydrolysis process to yield the desired acetylenic diamino acid . Another method involves the synthesis of trans-4,5-didehydro-DL-lysine, which is achieved through specific reaction conditions and reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process typically includes the use of reactors and controlled conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2,6-Diaminohex-4-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amino groups and the double bond in the hexenoic acid backbone .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds where the amino groups or the double bond have been modified .
科学的研究の応用
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology: In biological research, 2,6-diaminohex-4-enoic acid has been investigated for its role as a lysine analog. It has been shown to inhibit the growth of certain microorganisms by interfering with DNA, RNA, and protein synthesis .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it a valuable component in the synthesis of specialized products .
作用機序
The mechanism of action of 2,6-diaminohex-4-enoic acid involves its interaction with specific molecular targets and pathways. As a lysine analog, it competes with lysine for incorporation into proteins, thereby disrupting normal protein synthesis. This disruption leads to the inhibition of DNA, RNA, and protein synthesis in microorganisms, ultimately inhibiting their growth .
類似化合物との比較
- 4-oxo-L-lysine
- 2,6-diamino-4-oxohexanoic acid
- 2,6-diaminopimelic acid
Comparison: Compared to these similar compounds, 2,6-diaminohex-4-enoic acid is unique due to its double bond in the hexenoic acid backbone. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C6H12N2O2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
2,6-diaminohex-4-enoic acid |
InChI |
InChI=1S/C6H12N2O2/c7-4-2-1-3-5(8)6(9)10/h1-2,5H,3-4,7-8H2,(H,9,10) |
InChIキー |
XDEFUBWPXAOAME-UHFFFAOYSA-N |
正規SMILES |
C(C=CCN)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


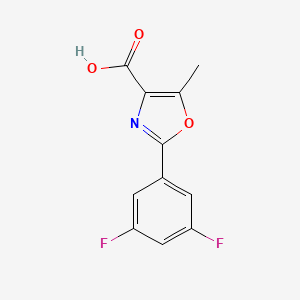
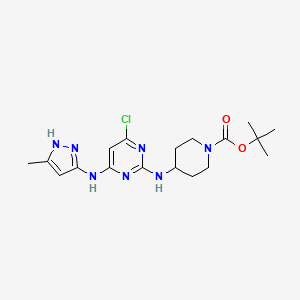
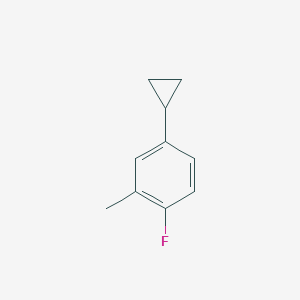

![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)
